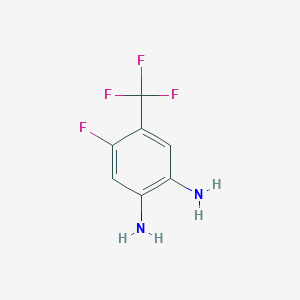

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGEQCSIZQIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379040 | |

| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-06-7 | |

| Record name | 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal and materials chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and high-performance polymers.

Core Compound Properties

This compound is a substituted o-phenylenediamine with the molecular formula C₇H₆F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and the properties of its derivatives. These electron-withdrawing groups enhance the electrophilicity of the aromatic ring and modulate the basicity of the amine functionalities.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 179062-06-7 |

| Molecular Formula | C₇H₆F₄N₂ |

| Molecular Weight | 194.13 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported, but analogous compounds suggest a range of 80-100 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 6.8-7.2 (m, 2H, Ar-H), 4.5-5.5 (br s, 4H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 145-155 (C-F), 135-145 (C-NH₂), 120-130 (q, -CF₃), 110-120 (Ar-C) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): -60 to -65 (s, -CF₃), -120 to -130 (m, Ar-F) |

| IR (KBr, cm⁻¹) | 3300-3500 (N-H stretching), 1600-1650 (N-H bending), 1100-1350 (C-F stretching) |

| Mass Spectrometry (EI) | m/z: 194 (M⁺) |

Synthesis and Purification

The synthesis of this compound typically proceeds through a two-step process involving the nitration of a suitable fluorinated precursor followed by the reduction of the resulting dinitro compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene

-

To a stirred solution of 1-fluoro-2-(trifluoromethyl)benzene (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (2.2 equivalents) and concentrated sulfuric acid (1:1 v/v).

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice, and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2,3-dinitro-5-(trifluoromethyl)benzene.

Step 2: Reduction to this compound

-

Dissolve the dinitro intermediate (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Synthesis

This diamine is a valuable precursor for the synthesis of a variety of heterocyclic compounds and polymers, owing to the unique properties conferred by its fluorine substituents.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of these molecules.

-

A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) is refluxed in ethanol in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃) or a solid-supported acid catalyst for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization.

Synthesis of Fluorinated Polyimides

The introduction of fluorine and trifluoromethyl groups into polyimide backbones can lead to materials with enhanced thermal stability, lower dielectric constants, and improved solubility.

-

In a three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0 °C and add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) portion-wise while stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.

-

The poly(amic acid) solution is then cast onto a glass plate and thermally imidized by heating in a stepwise manner up to 300 °C under a nitrogen atmosphere to yield the final polyimide film.

Biological and Material Significance

The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable synthon. Derivatives have shown potential as enzyme inhibitors, particularly in the context of kinases and other ATP-binding proteins. The trifluoromethyl group can engage in favorable interactions within protein active sites, while the fluorine atom can enhance metabolic stability.

In materials science, the incorporation of this diamine into polymer structures leads to materials with desirable properties such as low dielectric constants, high thermal stability, and increased solubility, making them suitable for applications in microelectronics and aerospace industries.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided protocols and data are intended to facilitate its synthesis, characterization, and application in the pursuit of novel scientific discoveries.

"physicochemical properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Introduction

This compound, with the CAS number 179062-06-7, is a substituted aromatic diamine.[1] Its molecular structure features a benzene ring functionalized with a fluorine atom, a trifluoromethyl group, and two adjacent amine groups.[1] This unique combination of electron-withdrawing substituents makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both fluorine and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions, making it a key building block for creating benzimidazole derivatives and other heterocyclic frameworks.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₄N₂ | [1] |

| Molecular Weight | 194.13 g/mol | Calculated |

| Exact Mass | 194.04671085 u | [2] |

| Appearance | Not specified (likely solid) | |

| CAS Number | 179062-06-7 | [1] |

| LogP | 3.17130 | [2] |

| XLogP3 | 1.5 | [2] |

| Polar Surface Area (PSA) | 52.04 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Heavy Atom Count | 13 | [2] |

| Complexity | 182 | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

Conflicting solubility data can arise from impurities or variations in experimental conditions.[1] The shake-flask method is a standard protocol for systematic solubility studies.[1]

Objective: To determine the saturation solubility of the compound in various solvents (e.g., water, ethanol, toluene).

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess of the compound to each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the solutions to stand, permitting the undissolved solid to settle. Filter the supernatant to remove any suspended particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (λmax ~270 nm).[1]

-

Analysis: The determined concentration represents the saturation solubility in that specific solvent at the given temperature. Hansen Solubility Parameters (HSPs) can be used to rationalize differences in solubility across various solvents.[1]

Determination of Purity and Structure

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure and purity of synthetic compounds.

Objective: To verify the chemical structure and assess the purity of the synthesized compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the number and environment of hydrogen atoms in the molecule.

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. This is particularly important for fluorinated compounds to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.

-

Data Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants to confirm the structure. Purity can be estimated from the integration of signals in the ¹H NMR spectrum.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity of the diamine in cyclization reactions, making it a valuable precursor for heterocyclic compounds.[1]

Caption: General workflow for the synthesis of benzimidazole derivatives.

This compound serves as a key intermediate in the synthesis of biologically active molecules, including orally efficacious benzimidazoles that act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists.[2] The general synthetic route involves the condensation of the diamine with a carboxylic acid or its derivative, leading to the formation of the benzimidazole ring system.

The reactivity is governed by the electronic properties of the substituents on the benzene ring.

Caption: Influence of substituents on chemical reactivity.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated place, protected from light.[2][5]

-

Spills: In case of a spill, remove all ignition sources.[3] Use dry clean-up procedures to avoid generating dust.[3] Collect the material in a suitable, labeled container for disposal.[3] Prevent spillage from entering drains or water courses.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[5] If on skin, wash off immediately with plenty of water.[5] If inhaled, remove to fresh air.[5] Seek medical attention if symptoms occur.[5]

References

An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. This compound, with the CAS Number 179062-06-7, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly benzimidazole derivatives.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis and characterization and outlines a logical workflow for its preparation and subsequent use in synthetic chemistry.

Molecular Structure and Properties

This compound is an aromatic diamine with the molecular formula C₇H₆F₄N₂ and a molecular weight of 194.13 g/mol .[1] The benzene ring is substituted with two adjacent amino groups at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethyl group at position 5. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the chemical reactivity of the molecule, particularly the nucleophilicity of the amino groups and the susceptibility of the aromatic ring to further substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179062-06-7 | [1] |

| Molecular Formula | C₇H₆F₄N₂ | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |

| InChI Key | WMKGEQCSIZQIEK-UHFFFAOYSA-N | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Spectroscopic Data (Predicted and Typical Ranges)

Table 2: Predicted and Typical NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes | Reference |

| ¹H NMR | 7.5 - 8.5 | Aromatic protons adjacent to electron-withdrawing groups are expected to resonate downfield. | [1] |

| ¹³C NMR | Not available | ||

| ¹⁹F NMR | -60 to -70 (CF₃) | The trifluoromethyl group typically appears as a singlet in this region. | [1] |

| -110 to -120 (Ar-F) | The aromatic fluorine atom will exhibit coupling to adjacent aromatic protons. | [1] |

Table 3: Predicted and Typical Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes | Reference |

| N-H Stretch (amine) | 3300 - 3500 | Typically two bands for a primary amine. | [1] |

| C-F Stretch (trifluoromethyl) | 1100 - 1200 | Strong absorption. | [1] |

| C-F Stretch (aromatic) | 1000 - 1300 | ||

| Aromatic C=C Stretch | 1450 - 1600 |

Synthesis

The synthesis of this compound is generally achieved through a two-step process involving the nitration of a suitable precursor followed by the reduction of the resulting dinitro compound.[1] A plausible synthetic pathway is outlined below.

Logical Synthesis Workflow

References

Technical Guide: ¹H and ¹⁹F NMR Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a visualization of the key nuclear interactions, serving as a vital resource for the characterization of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two amine groups, a fluorine atom, and a trifluoromethyl group, leads to a complex and informative NMR spectrum. Accurate interpretation of its ¹H and ¹⁹F NMR spectra is crucial for structural verification and purity assessment. This guide provides an in-depth analysis of the expected NMR characteristics of this molecule.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~6.85 | d | ~9.0 (³JH-F) | 1H | H-3 |

| ~7.15 | s | - | 1H | H-6 |

| ~4.80 | br s | - | 2H | NH₂ (at C-1) |

| ~5.10 | br s | - | 2H | NH₂ (at C-2) |

Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -62 | s | - | -CF₃ |

| ~ -135 | d | ~9.0 (³JF-H) | Ar-F |

Note: Chemical shifts are referenced to TMS (¹H) and CFCl₃ (¹⁹F). The 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. The amine proton signals are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amine protons, potentially allowing for their observation.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is commonly used. For ¹⁹F NMR, an external reference of CFCl₃ is often used, or a stable internal standard can be chosen that does not react with the analyte.

¹H NMR Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹⁹F NMR Acquisition

-

Spectrometer Setup: Tune the probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).

-

Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm is recommended, centered around -100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a suitable number of scans (e.g., 64 or 128) for a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.00 ppm).

-

Visualization of NMR Interactions

The following diagrams illustrate the key logical relationships in the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Spin-spin coupling network in this compound.

Spectroscopic Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and two adjacent amine functionalities on a benzene ring, imparts specific physicochemical properties that are crucial for its application in drug design and materials science. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides an in-depth interpretation of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Properties

-

Molecular Formula: C₇H₆F₄N₂[1]

-

Molecular Weight: 194.13 g/mol [1]

-

Structure: A benzene ring substituted with two amino groups at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethyl group at position 5.

Data Presentation: Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data based on the analysis of structurally similar compounds found in the literature. These values serve as a guide for researchers in interpreting their own experimental data.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Singlet | 1H | Aromatic H (H-3) |

| ~ 6.5 - 6.9 | Singlet | 1H | Aromatic H (H-6) |

| ~ 3.5 - 4.5 | Broad | 4H | -NH₂ protons |

Note: The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups and the electron-withdrawing fluorine and trifluoromethyl groups. The broadness of the amine proton signals is due to quadrupole moments and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Expected Coupling |

| ~ 140 - 150 (doublet) | C-4 | Large ¹J(C-F) coupling |

| ~ 135 - 145 | C-1 / C-2 | |

| ~ 120 - 130 (quartet) | C-5 | Coupling to the three fluorine atoms of the CF₃ group |

| ~ 122 (quartet) | -CF₃ | Large ¹J(C-F) coupling of approximately 270-280 Hz |

| ~ 115 - 125 (doublet) | C-6 | ²J(C-F) coupling |

| ~ 110 - 120 (doublet) | C-3 | ³J(C-F) coupling |

Note: The presence of fluorine will lead to characteristic C-F couplings, which are invaluable for definitive signal assignments.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -130 to -140 | Multiplet | Ar-F |

Note: The chemical shift of the trifluoromethyl group is expected to be a sharp singlet, while the aromatic fluorine will likely show coupling to the neighboring aromatic protons.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 194 | Molecular ion [M]⁺ |

| 175 | [M - F]⁺ or [M - NH₃]⁺ |

| 125 | [M - CF₃]⁺ |

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3500 - 3300 | N-H stretching (two bands) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | Aromatic C=C stretching |

| 1350 - 1150 | C-F stretching (strong) |

| 1100 - 1000 | C-N stretching |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Note: The presence of two N-H stretching bands is characteristic of a primary amine.

Table 6: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

| λmax (nm) | Transition Type |

| ~ 210 | π → π |

| ~ 250 | π → π |

| ~ 290 | n → π* |

Note: The exact wavelengths and molar absorptivities will be sensitive to the solvent polarity.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. Chemical shifts are referenced to an external standard like CFCl₃.[2]

Mass Spectrometry (MS)

-

Sample Introduction: For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC).

-

Ionization: Use a standard electron energy of 70 eV for EI.

-

Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample between two KBr or NaCl plates. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A solvent blank should be recorded first and subtracted from the sample spectrum.

Spectroscopic Interpretation Workflow

The definitive structural elucidation of this compound requires a systematic and integrated interpretation of all available spectroscopic data. The following workflow outlines this process.

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information for its unambiguous identification and characterization. By employing a multi-technique approach and a systematic interpretation workflow, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds in the fields of drug discovery and chemical development.

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Introduction

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is an aromatic diamine with the chemical formula C₇H₆F₄N₂. Its structure, featuring a benzene ring substituted with two adjacent amine groups, a fluorine atom, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of this compound is crucial for its application in drug development and materials science. This technical guide outlines the predicted FTIR and mass spectral characteristics of this compound and provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

The spectral data presented below is a prediction based on the analysis of structurally similar molecules.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted peak assignments are summarized in Table 1.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium - Strong | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |

| 1580 - 1450 | Medium - Strong | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretching | Aromatic Amine |

| 1300 - 1100 | Strong, Broad | C-F Stretching | Trifluoromethyl (-CF₃) |

| 1250 - 1150 | Strong | C-F Stretching | Aryl-F |

| 900 - 650 | Medium - Strong | N-H Wagging | Primary Aromatic Amine (-NH₂) |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene Ring |

Table 1: Predicted FTIR Peak Assignments for this compound.

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The predicted mass-to-charge ratios (m/z) and their corresponding proposed fragment structures are detailed in Table 2.

| Predicted m/z | Proposed Fragment Ion | Proposed Structure/Formula |

| 194 | [M]⁺ | [C₇H₆F₄N₂]⁺ |

| 175 | [M - F]⁺ | [C₇H₆F₃N₂]⁺ |

| 167 | [M - NH₃]⁺ | [C₇H₃F₄N]⁺ |

| 125 | [M - CF₃]⁺ | [C₆H₆FN₂]⁺ |

| 96 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and mass spectra of a solid organic compound like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Ensure the sample of this compound is dry.

-

In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation:

-

Utilize a high-resolution FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum.

-

Plot the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Instrumentation:

-

Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Caption: Analytical workflow for the characterization of the target compound.

Caption: Predicted primary fragmentation pathways in Mass Spectrometry.

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in pharmaceutical and materials science applications. The fluorine and trifluoromethyl substituents on the benzene ring impart unique electronic properties, influencing the molecule's reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for its application in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide compiles information on closely related analogs and provides general experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 179062-06-7 | [1] |

| Molecular Formula | C₇H₆F₄N₂ | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Solubility Profile

Table 2.1: Predicted and Comparative Solubility of Fluorinated Arylamines

| Solvent | Predicted Solubility of this compound | Comparative Solubility of 4-Fluoro-benzene-1,2-diamine |

| Water | Sparingly soluble | Slightly soluble |

| Ethanol | Soluble | Soluble |

| Methanol | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Dichloromethane | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Toluene | Moderately soluble | Moderately soluble |

| Hexane | Insoluble | Insoluble |

Note: Predicted solubilities are estimations based on chemical structure and data from similar compounds. Experimental verification is recommended.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to enhance the thermal and chemical stability of the molecule.

Table 3.1: Stability Characteristics of this compound

| Condition | Observation | Notes |

| Thermal Stability | Expected to be stable at elevated temperatures. The trifluoromethyl group generally enhances thermal stability, with decomposition likely occurring above 250°C. | The compound's use in the synthesis of high-performance polymers suggests good thermal resistance. |

| Light Stability | May be sensitive to light. Aromatic amines can undergo photo-oxidation. | Storage in amber vials or in the dark is recommended. |

| pH Stability | Stable in neutral and acidic conditions. May be susceptible to oxidation under basic conditions, especially in the presence of air. | The amine groups can be protonated in acidic media, forming more stable salts. |

| Oxidative Stability | The amine groups are susceptible to oxidation. | Avoid strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration.

Caption: Workflow for determining solubility using the shake-flask method.

Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into aqueous buffers of various pH values (e.g., 2, 7, and 10) to a final concentration suitable for analysis.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 50 °C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

-

Data Analysis: Plot the concentration of the compound versus time for each pH and determine the degradation rate.

Application in Synthesis: Benzimidazole Formation

A primary application of this compound is in the synthesis of benzimidazole derivatives. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of a 2-Aryl-benzimidazole Derivative

This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.2 eq.) to the solution.

-

Reaction: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its fluorinated structure contributes to enhanced thermal and chemical stability, making it suitable for a range of synthetic applications. While quantitative solubility data is not extensively documented, its predicted solubility profile suggests good solubility in common organic solvents. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters of this compound, facilitating its effective use in drug discovery and materials science. Further research into the specific biological activities and signaling pathway interactions of derivatives of this compound is warranted.

References

"reactivity of the amine groups in 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"

An In-Depth Technical Guide to the Reactivity of Amine Groups in 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the construction of benzimidazole-based heterocyclic frameworks.[1] The reactivity of its vicinal amine groups is modulated by the strong electron-withdrawing effects of the adjacent fluorine and trifluoromethyl substituents. This technical guide provides a comprehensive analysis of the electronic influences on the amine groups, discusses their reactivity in key synthetic transformations, presents detailed experimental protocols, and summarizes quantitative data for ease of comparison.

Introduction and Core Molecular Features

This compound, with CAS Number 179062-06-7, is a substituted o-phenylenediamine.[1] Its synthetic utility is primarily derived from the 1,2-diamine functionality, which is a versatile precursor for a variety of cyclization and condensation reactions. The molecule's reactivity is uniquely influenced by two powerful electron-withdrawing groups (EWGs) on the aromatic ring: a fluorine atom at position 4 and a trifluoromethyl group at position 5. These substituents create a significant electronic imbalance across the molecule, rendering the two amine groups electronically distinct and leading to predictable regioselectivity in chemical reactions.

Electronic Effects of Substituents

-

Amine Groups (-NH₂): As strong activating groups, the lone pair of electrons on the nitrogen atoms can be donated into the aromatic ring through resonance. Their primary chemical role in this molecule is as nucleophiles.

-

Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It has a weaker, opposing resonance effect (+R) where it donates electron density. In substituted benzenes, the inductive effect typically dominates, reducing the electron density of the ring and the basicity of nearby functional groups.

-

Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups. It exerts a very strong -I effect and has no donating resonance effect. Its presence significantly decreases the electron density of the aromatic system and drastically reduces the nucleophilicity and basicity of any attached or nearby amine groups.[2][3]

The combined influence of these groups makes the overall aromatic ring electron-deficient and significantly modulates the reactivity of the two amine groups.

Regioselectivity and Amine Group Reactivity

The key to understanding the synthetic utility of this diamine lies in the non-equivalence of its two amine groups.

-

Amine at C-1: This amine is ortho to the fluorine atom and meta to the trifluoromethyl group.

-

Amine at C-2: This amine is meta to the fluorine atom and ortho to the trifluoromethyl group.

The trifluoromethyl group's potent electron-withdrawing effect is strongest at the ortho and para positions. Therefore, the amine group at C-2, being ortho to the -CF₃ group, is significantly deactivated. Its lone pair is less available for nucleophilic attack compared to the amine at C-1.

Key Chemical Transformations

The electron-withdrawing substituents enhance the diamine's reactivity in cyclization reactions, making it a valuable building block for heterocyclic compounds.[1]

Benzimidazole Formation

This is the most prominent application. The reaction of the 1,2-diamine with aldehydes, carboxylic acids, or their derivatives (like orthoesters or acid chlorides) leads to the formation of the benzimidazole ring system. The reaction with an aldehyde, for example, proceeds via the initial formation of a Schiff base at the more nucleophilic C-1 amine, followed by intramolecular cyclization and subsequent oxidation/aromatization.

Nucleophilic Aromatic Substitution (SₙAr)

The amine groups are sufficiently nucleophilic to participate in SₙAr reactions with highly activated electrophiles. A study involving a similar diamine, N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, demonstrated its reaction with 1,5-difluoro-2,4-dinitrobenzene.[2][5] The reaction showed solvent dependency, highlighting the practical aspects of handling these reagents.

Oxidation

The amine groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under controlled conditions using oxidizing agents like potassium permanganate.[1]

Data Presentation

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 179062-06-7[1] |

| Molecular Formula | C₇H₆F₄N₂ |

| Molecular Weight | 194.13 g/mol |

| Appearance | Solid (Expected) |

| Key Application | Intermediate for benzimidazole derivatives[1] |

Table 2: Comparative Data for a Model SₙAr Reaction The following data is from a study on a structurally related diamine reacting with 1,5-difluoro-2,4-dinitrobenzene, illustrating the nucleophilic character and solvent effects.[2][5]

| Solvent | Base | Temperature | Time | Product(s) | Yield(s) |

| Ethanol (EtOH) | i-Pr₂NEt | ~0 °C | 4 h | Desired SₙAr product + Ethoxy side-product | 51% (desired), 38% (side-product)[2][5] |

| Dichloromethane (DCM) | i-Pr₂NEt | ~0 °C | 30 min | Desired SₙAr product only | 96%[2][5] |

This comparison clearly shows that a non-nucleophilic aprotic solvent like DCM provides a much cleaner and higher-yielding reaction by preventing competitive displacement by the solvent.[2]

Mandatory Visualizations

References

The Influence of Fluorine and Trifluoromethyl Groups on the Electronic Properties of Diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic effects of these substituents on diamine structures, offering valuable insights for the design of novel pharmaceuticals and advanced materials.

Introduction: The Power of Fluorine in Modulating Basicity

Fluorine, the most electronegative element, and the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, exert profound electronic effects on adjacent functional groups. In the context of diamines, the introduction of these substituents significantly impacts the basicity (pKa) of the nitrogen atoms. This modulation of pKa is critical in drug design, as it influences a molecule's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and target binding affinity. Understanding these electronic effects is paramount for the rational design of diamine-containing compounds with tailored properties.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of fluorine and trifluoromethyl groups decreases the electron density on the nitrogen atoms of diamines, thereby reducing their basicity. This effect can be quantified by comparing the pKa values of fluorinated and non-fluorinated parent compounds.

Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), are a measure of the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, which leads to a decrease in the pKa of a basic group.

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

Table 1: Hammett Substituent Constants for Fluorine and Trifluoromethyl Groups.

Comparative pKa Data of Diamines

| Diamine | pKa₁ | pKa₂ |

| Aliphatic Diamines | ||

| Ethylenediamine | 9.92[1] | 6.85[1] |

| 1,3-Diaminopropane | 10.94 | 8.88 |

| Aromatic Diamines (Phenylenediamines) | ||

| 1,2-Phenylenediamine | 4.52 | 0.6 |

| 1,3-Phenylenediamine | 4.88[2] | 2.65[2] |

| 1,4-Phenylenediamine | 6.31[3] | 2.97[3] |

| 4-Fluoro-1,2-phenylenediamine (Predicted) | 4.22[4] | - |

Table 2: Comparative pKa Values of Diamines.

Experimental Protocols

Accurate determination of pKa values is crucial for understanding the electronic effects of substituents. The following are detailed methodologies for key experiments.

Synthesis of Fluorinated Diamines

This synthesis involves a three-step process starting from 4-fluoroaniline.

-

Acetylation: 4-fluoroaniline is acetylated using acetic anhydride in acetic acid to protect the amino group.

-

Nitration: The resulting N-(4-fluorophenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amino group.

-

Hydrolysis and Reduction: The acetyl group is removed by acid hydrolysis, yielding 4-fluoro-2-nitroaniline. Subsequent reduction of the nitro group, typically using a reducing agent like Raney nickel and hydrogen gas, affords 4-fluoro-1,2-phenylenediamine.

A common route for the synthesis of trifluoromethylated anilines, which can be adapted for diamines, involves the reduction of a corresponding nitro-substituted trifluoromethylbenzene. For example, 4-(trifluoromethyl)-1,2-phenylenediamine can be synthesized from 1,2-dinitro-4-(trifluoromethyl)benzene or 2-nitro-4-(trifluoromethyl)aniline through catalytic hydrogenation.

Determination of pKa Values

Potentiometric titration is a highly accurate method for determining pKa values.

-

Preparation of the Analyte Solution: A precise amount of the diamine is dissolved in a suitable solvent (typically water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained constant using a background electrolyte (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the titration curve by identifying the half-equivalence points, where the concentrations of the protonated and unprotonated forms of an amino group are equal. For a diamine, two distinct equivalence points will be observed, corresponding to the two pKa values.

For fluorine-containing compounds, ¹⁹F NMR spectroscopy offers a sensitive method for pKa determination.

-

Sample Preparation: A series of buffer solutions with varying pH values are prepared. The fluorinated diamine is dissolved in each buffer solution.

-

NMR Data Acquisition: The ¹⁹F NMR spectrum is recorded for each sample.

-

Data Analysis: The chemical shift of the fluorine nucleus is sensitive to the protonation state of the nearby amino groups. A plot of the ¹⁹F chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the pKa values of diamines and to gain insight into the electronic effects of fluorination.

-

Geometry Optimization: The three-dimensional structures of the neutral and protonated forms of the diamine are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Calculation of Gibbs Free Energies: The Gibbs free energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM).

-

pKa Calculation: The pKa is calculated from the difference in the Gibbs free energies of the protonated and deprotonated species.

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows relevant to the study and application of fluorinated diamines.

Conclusion and Future Directions

The introduction of fluorine and trifluoromethyl groups provides a powerful strategy for fine-tuning the electronic properties of diamines. The strong inductive effects of these substituents lead to a predictable decrease in basicity, a parameter of utmost importance in drug design and materials science. While experimental pKa data for a wide range of fluorinated diamines remains to be systematically compiled, the principles outlined in this guide, coupled with the provided experimental and computational methodologies, offer a robust framework for the rational design and characterization of novel fluorinated diamine derivatives. Future work should focus on the systematic synthesis and pKa determination of a diverse library of these compounds to build a comprehensive database that will further empower researchers in their design endeavors.

References

Methodological & Application

Application Notes: Synthesis of Benzimidazoles Using 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Introduction

Benzimidazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their wide range of therapeutic applications—including anticancer, antiviral, antifungal, and anthelmintic properties—makes them a "privileged scaffold" in medicinal chemistry and drug development.[1][3][4] The introduction of fluorine and trifluoromethyl (CF3) groups into the benzimidazole backbone can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key precursor for creating benzimidazoles with these desirable properties, serving as a versatile building block for novel therapeutic agents.

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine derivative with a one-carbon (C1) electrophile, such as a carboxylic acid or an aldehyde.[5] This document provides detailed protocols for these two primary synthetic routes using this compound.

General Synthetic Strategies

The primary methods for synthesizing 6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles from the target diamine involve condensation reactions. The choice between using a carboxylic acid or an aldehyde as the C1 source depends on the desired substituent at the 2-position of the benzimidazole ring and the desired reaction conditions.

-

Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This is a robust and versatile method for preparing a wide array of 2-substituted benzimidazoles.[5] The reaction involves heating the diamine with a carboxylic acid, typically under acidic conditions, which promotes cyclization and dehydration. This method is straightforward and often results in high yields.[6][7]

-

Condensation with Aldehydes (Weidenhagen Reaction): Reacting the diamine with an aldehyde forms a Schiff base intermediate, which must then be oxidized to form the aromatic benzimidazole ring.[5] This method is frequently performed as a one-pot reaction using various oxidizing agents like hydrogen peroxide, sodium metabisulfite, or even atmospheric oxygen under specific catalytic conditions.[8][9] This route is particularly useful for synthesizing 2-aryl or 2-alkyl benzimidazoles.

Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods.[8][9]

Visualized Workflow and Structural Logic

The following diagrams illustrate the general experimental workflow and the structural relationship of the reactants in forming the benzimidazole core.

Caption: A flowchart of the key stages in benzimidazole synthesis.

Caption: Origin of atoms in the final benzimidazole structure.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for benzimidazole synthesis.[5][6][7][9] Researchers should perform small-scale trials to optimize reaction conditions for specific substrates.

Protocol 1: Synthesis via Condensation with a Carboxylic Acid

This protocol describes the synthesis of 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles by reacting the diamine with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) (1.2 - 1.5 equivalents)

-

4M Hydrochloric acid (optional, as catalyst)

-

10% Sodium hydroxide solution

-

Ethanol or Methanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) with the selected carboxylic acid (1.5 eq).

-

For simple aliphatic acids (e.g., formic acid): Heat the mixture directly in a water bath at 100°C for 2-4 hours.[7]

-

For other acids: Add a catalytic amount of 4M HCl and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly add 10% sodium hydroxide solution to the cooled mixture with constant stirring until it is just alkaline (pH ~8-9), as checked with litmus paper. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold water to remove any residual salts.

-

Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis via Condensation with an Aldehyde

This protocol outlines an efficient, one-pot synthesis of 2-aryl-6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles using microwave irradiation.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (1.0 equivalent)

-

Sodium metabisulfite (Na₂S₂O₅) (20 mol%) or another suitable oxidant (e.g., H₂O₂)[8][9]

-

Ethanol

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Microwave reactor

-

Rotary evaporator

Procedure:

-

In a microwave-safe vessel, combine this compound (1.0 eq), the aldehyde (1.0 eq), and sodium metabisulfite (0.2 eq).

-

Add a minimal amount of ethanol to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 110-120°C for 5-15 minutes.[9] Monitor pressure to ensure it remains within safe limits.

-

After irradiation, cool the vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Dry the purified product to yield the 2-substituted benzimidazole.

Data Presentation: Representative Yields

| Starting Diamine | C1 Source (Electrophile) | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | Na₂S₂O₅, EtOH, Reflux, 12h | 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole | 88% | [9] |

| 4-Fluoro-1,2-phenylenediamine | 4-Methoxybenzaldehyde | Na₂S₂O₅, EtOH, Reflux, 10h | 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 92% | [9] |

| 4-Fluoro-1,2-phenylenediamine | 4-Nitrobenzaldehyde | Microwave, 110°C, 5 min | 5-Fluoro-2-(4-nitrophenyl)-1H-benzimidazole | 95% | [9] |

| 4-Fluoro-1,2-phenylenediamine | Benzaldehyde | Microwave, 110°C, 3 min | 5-Fluoro-2-phenyl-1H-benzimidazole | 96% | [9] |

| 4-Fluoro-1,2-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | I₂, Grinding, 20 min | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole | 90% | [9] |

| 4-Fluoro-3-nitroaniline (precursor) | Various Substituted Aldehydes | Microwave, 110°C, 3-8 min | 2-Substituted 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates | 85-96% | [9] |

| 4-Fluoro-1,2-phenylenediamine | 4-(Methylsulfonyl)benzoic acid | Polyphosphoric acid, 180°C | 5-Fluoro-2-(4-(methylsulfonyl)phenyl)-1H-benzimidazole | Not specified | [10] |

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclization Reactions of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles through the cyclization reaction of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with a range of carboxylic acids. Benzimidazole derivatives are crucial scaffolds in medicinal chemistry, and the introduction of fluorine and trifluoromethyl groups can significantly enhance their pharmacological properties.

General Reaction Scheme

The synthesis of 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles is typically achieved through the Phillips condensation reaction. This involves the reaction of this compound with a carboxylic acid under acidic conditions, which promotes the cyclization and dehydration to form the benzimidazole ring.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles.

| Carboxylic Acid | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formic Acid | Hydrochloric Acid (4N) | Water | Reflux | 4 | 92 |

| Acetic Acid | Hydrochloric Acid (4N) | Water | Reflux | 5 | 85 |

| Propionic Acid | Polyphosphoric Acid (PPA) | - | 150 | 3 | 88 |

| Benzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 90 |

| 4-Chlorobenzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 87 |

| 4-Methoxybenzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 91 |

| Trifluoroacetic Acid | Hydrochloric Acid (4N) | Water | Reflux | 6 | 92 |

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole using Formic Acid

This protocol describes the synthesis of the parent benzimidazole structure in this series.

Materials:

-

This compound

-

Formic Acid

-

4N Hydrochloric Acid

-

Sodium Bicarbonate solution (saturated)

-

Water

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 eq) and formic acid (1.2 eq) in 4N hydrochloric acid is heated at reflux for 4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from aqueous ethanol to afford pure 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles using Polyphosphoric Acid (PPA)

This protocol is suitable for the reaction with aromatic carboxylic acids.

Materials:

-

This compound

-

Substituted Benzoic Acid (e.g., Benzoic Acid, 4-Chlorobenzoic Acid, 4-Methoxybenzoic Acid)

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate solution (10%)

-

Water

Procedure:

-

A mixture of this compound (1.0 eq) and the respective substituted benzoic acid (1.1 eq) is added to polyphosphoric acid (PPA).

-

The reaction mixture is heated to 180°C for 4 hours with stirring.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is cooled to approximately 100°C and poured into a beaker containing ice water.

-

The resulting precipitate is stirred and then neutralized with a 10% sodium bicarbonate solution.

-

The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Protocol 3: Synthesis of 2-Alkyl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles using Polyphosphoric Acid (PPA)

This protocol is suitable for reactions with aliphatic carboxylic acids like propionic acid.

Materials:

-

This compound

-

Propionic Acid

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate solution (10%)

-

Water

Procedure:

-

To polyphosphoric acid (PPA), add this compound (1.0 eq) and propionic acid (1.1 eq).

-

Heat the reaction mixture to 150°C for 3 hours with mechanical stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Recrystallize from an appropriate solvent to yield pure 2-propyl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole.

Visualizations

Diagram 1: General Experimental Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of benzimidazoles.

Diagram 2: Signaling Pathway Logical Relationship

Caption: Logical flow from precursors to applications.

Application Notes and Protocols: Condensation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted benzimidazoles is a cornerstone in medicinal chemistry, as this heterocyclic scaffold is a key component in numerous pharmacologically active compounds. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of fluorine and trifluoromethyl groups into the benzimidazole core can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the condensation reaction between 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine and various aldehydes to synthesize a library of 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazoles. These compounds are of particular interest in drug discovery as potential kinase inhibitors.

Application Notes

The condensation of this compound with aldehydes is a robust method for accessing a diverse range of benzimidazole derivatives. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the benzene ring influences the reactivity of the diamine and the properties of the resulting benzimidazole products.

Key Applications in Drug Discovery:

-

Kinase Inhibitors: Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The synthesized 6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazoles are valuable candidates for screening against a panel of kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Phosphoinositide 3-kinase (PI3K)

-

Akt (Protein Kinase B)

-

Mitogen-activated protein kinase (MEK)

-

Extracellular signal-regulated kinase (ERK)

-

-

Antimicrobial Agents: The benzimidazole scaffold is present in several approved antimicrobial drugs. The synthesized compounds can be screened for activity against a range of bacterial and fungal pathogens.

-

Antiviral and Antiparasitic Agents: Novel benzimidazole derivatives continue to be explored for their potential in treating viral and parasitic infections.

Mechanism of Action - Targeting Cancer Signaling Pathways:

Benzimidazole-based compounds often exert their anticancer effects by inhibiting key enzymes in signaling pathways that control cell growth, proliferation, and survival. A significant number of these compounds function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

For instance, inhibition of the EGFR/HER2 signaling pathway can block downstream cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following protocols provide a general framework for the condensation of this compound with various aldehydes. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific aldehyde substrates to achieve optimal yields.

Protocol 1: Acetic Acid Catalyzed Condensation in Ethanol

This protocol is a widely used and effective method for the synthesis of 2-substituted benzimidazoles.

Materials:

-

This compound

-